6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline

Chemical Biology Drug Discovery Target Engagement

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline (CAS 32676-11-2) is a synthetic heterocyclic small molecule (C25H22ClN3, MW 399.93) built on a quinoline core bearing a 6-chloro substituent, a 4-phenyl ring, and a 4-phenylpiperazin-1-yl moiety at the 2-position. The compound belongs to the 2-(4-arylpiperazin-1-yl)quinoline chemotype, a privileged scaffold explored for CNS receptor modulation, kinase inhibition, and anti-infective applications.

Molecular Formula C25H22ClN3
Molecular Weight 399.92
CAS No. 32676-11-2
Cat. No. B2566864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline
CAS32676-11-2
Molecular FormulaC25H22ClN3
Molecular Weight399.92
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5
InChIInChI=1S/C25H22ClN3/c26-20-11-12-24-23(17-20)22(19-7-3-1-4-8-19)18-25(27-24)29-15-13-28(14-16-29)21-9-5-2-6-10-21/h1-12,17-18H,13-16H2
InChIKeyZPXUXYIRQHODJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline (CAS 32676-11-2): Structural Classification and Procurement Baseline


6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline (CAS 32676-11-2) is a synthetic heterocyclic small molecule (C25H22ClN3, MW 399.93) built on a quinoline core bearing a 6-chloro substituent, a 4-phenyl ring, and a 4-phenylpiperazin-1-yl moiety at the 2-position. The compound belongs to the 2-(4-arylpiperazin-1-yl)quinoline chemotype, a privileged scaffold explored for CNS receptor modulation, kinase inhibition, and anti-infective applications [1]. Unlike extensively profiled piperazinyl-quinoline clinical candidates such as SB-742457 (a 5-HT6 antagonist) or the FABP4/5 inhibitor RO6806051, this specific substitution pattern has not been the subject of peer-reviewed pharmacological characterization. Its primary documented context is as a member of a combinatorial library screened for protein–protein interaction disruption [2]. Researchers seeking to procure this compound should recognize that its differentiation from close analogs must currently be inferred from structural considerations rather than from published head-to-head biological comparisons.

Why Generic 2-(4-Arylpiperazin-1-yl)quinolines Cannot Substitute for 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline (CAS 32676-11-2)


The 2-(4-arylpiperazin-1-yl)quinoline class exhibits extreme sensitivity to substitution pattern. Moving the piperazine from the 2-position to the 4-position, or altering the aryl group on the piperazine nitrogen, can invert receptor selectivity profiles—e.g., a 4-(4-phenylpiperazin-1-yl)quinoline carboxylate acts as an mGlu7 negative allosteric modulator, whereas 2-substituted regioisomers are unexplored in this context [1]. The presence of the 6-chloro substituent introduces a distinct electrostatic and steric environment that modulates ring electronics and halogen-bonding potential, while the 4-phenyl group imposes a specific conformational constraint on the quinoline core. These three structural features (2-phenylpiperazine, 6-Cl, 4-Ph) are absent from the most pharmacologically characterized piperazinyl-quinolines such as the 5-HT6 ligand SB-742457 or the FABP4/5 inhibitor RO6806051, which possess entirely different substitution patterns [2]. Consequently, extrapolating biological performance from even closely related analogs—e.g., 6-methoxy-2-methyl-4-(4-phenylpiperazin-1-yl)quinoline or 6-chloro-4-phenyl-2-(piperidin-1-yl)quinoline—carries a high risk of erroneous activity prediction, making direct procurement of the exact CAS-registered compound essential for reproducible research.

Quantitative Differentiation Evidence for 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline (CAS 32676-11-2) vs. Structural Analogs


Absence of Documented Target Engagement for CAS 32676-11-2 vs. Structurally Adjacent FABP4/5 and 5-HT6 Ligands

No quantitative biochemical or cellular activity data (IC50, Ki, EC50) are available in the peer-reviewed literature for 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline. By contrast, the structurally analogous compound RO6806051 (6-chloro-4-phenyl-2-(piperidin-1-yl)-3-(1H-tetrazol-5-yl)quinoline) is a well-characterized dual FABP4/5 inhibitor with reported IC50 values of 0.070 µM against FABP4 [1]. The piperazine-for-piperidine substitution and absence of a 3-tetrazole in the target compound preclude direct inference of FABP4/5 activity. Similarly, SB-742457, a 4-(piperazin-1-yl)quinoline regioisomer, demonstrates 5-HT6 antagonism (pKi ~9), but its substitution pattern (piperazine at 4-position, no 6-chloro substituent) renders it structurally non-overlapping with CAS 32676-11-2. The only documented screening context for the target compound is a combinatorial library evaluated for VEGF/NRP1 protein-protein interaction disruption, where specific activity values for individual library members were not disclosed [2]. This evidential gap represents the critical differentiation: users must generate de novo pharmacological data rather than relying on inferred activity from in-class analogs.

Chemical Biology Drug Discovery Target Engagement

Structural Uniqueness of the 2-(4-Phenylpiperazin-1-yl)-6-chloro-4-phenyl Substitution Pattern Relative to mGlu7 NAM Chemotypes

The mGlu7 negative allosteric modulator (NAM) chemotype based on the ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core demonstrates that the phenylpiperazine attachment position critically dictates pharmacology [1]. In that series, the 4-phenylpiperazine substituent is essential for mGlu7 NAM activity, with the 8-methoxy and 2-carboxylate groups providing additional potency optimization. CAS 32676-11-2 (6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline) differs in three key structural determinants: (i) the phenylpiperazine is at the 2-position rather than the 4-position, (ii) a 6-chloro replaces the 8-methoxy group, and (iii) a 4-phenyl ring occupies the position where the mGlu7 NAM chemotype requires a carboxylate. These simultaneous modifications produce a compound that is structurally excluded from the mGlu7 NAM pharmacophore. The closest partially overlapping analog, 6-methoxy-2-methyl-4-(4-phenylpiperazin-1-yl)quinoline, shows GSK3β activity (EC50 = 29.5 µM) [2], but this weak activity cannot be extrapolated to the target compound due to the regioisomeric piperazine position and divergent ring electronics.

CNS Drug Discovery GPCR Modulation Structure-Activity Relationship

Physicochemical Property Differentiation vs. the Piperidinyl Analog RO6806051

Replacement of the piperidine ring in RO6806051 (6-chloro-4-phenyl-2-(piperidin-1-yl)-3-(1H-tetrazol-5-yl)quinoline) with a 4-phenylpiperazine moiety in CAS 32676-11-2 introduces a second basic amine center and an additional phenyl ring. This structural change is predicted to increase the number of hydrogen bond acceptors (from 6 to 7), increase topological polar surface area (tPSA), and alter the logP by approximately +1.5 log units due to the added phenyl group. The ZINC15 database reports a calculated logP of 6.403 for CAS 32676-11-2, significantly exceeding the typical oral druggability range (logP 1–5) [1]. The presence of a piperazine N-phenyl substituent also introduces potential for CYP450-mediated N-dearylation, a metabolic liability not present in the simple piperidine analog. While RO6806051 was optimized for eADME properties and advanced to preclinical evaluation, no analogous optimization data exist for the piperazinyl derivative. This physicochemical divergence implies that CAS 32676-11-2 may exhibit substantially different solubility, permeability, and metabolic stability profiles, which must be empirically determined rather than inferred.

ADME Properties Drug-likeness Physicochemical Profiling

Recommended Procurement and Application Scenarios for 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline (CAS 32676-11-2) Based on Current Evidence


Chemical Probe Development for Novel Target Identification

Given the absence of published target engagement data, the most scientifically justified application for CAS 32676-11-2 is as a starting point for unbiased phenotypic screening or chemoproteomic target deconvolution. Its structural divergence from characterized piperazinyl-quinolines (mGlu7 NAMs, FABP4/5 inhibitors, 5-HT6 ligands) makes it a suitable candidate for discovering novel target interactions. Procurement should be accompanied by a plan for broad kinase profiling, GPCR panel screening, or affinity-based proteomics to establish its selectivity fingerprint prior to hypothesis-driven studies [1].

Structure-Activity Relationship (SAR) Exploration of Piperazine-vs-Piperidine Quinoline Series

The compound serves as a key comparator for establishing the contribution of the 4-phenylpiperazine substituent to biological activity when compared against the piperidinyl analog RO6806051 and other 2-aminoquinoline derivatives. Systematic SAR studies that pair CAS 32676-11-2 with its des-phenylpiperazine, des-chloro, or 4-position substituted analogs can isolate the pharmacophoric elements responsible for activity shifts across target classes. This application is supported by the documented use of the compound in library-based screening for protein-protein interaction disruptors [2].

Computational Chemistry and Molecular Docking Validation

The well-defined, rigid quinoline core combined with the conformational flexibility of the phenylpiperazine moiety makes this compound a valuable test case for docking algorithm validation. Its calculated logP of 6.403 and the presence of both halogen and multiple aromatic rings provide a challenging test for scoring functions that must balance hydrophobic and polar interactions [1]. Procurement at >95% purity enables rigorous computational-experimental correlation studies.

Quote Request

Request a Quote for 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.